methyl N-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]glycinate
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Overview
Description
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)ACETATE is a complex organic compound that features a benzisoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)ACETATE typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)ACETATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-(TERT-BUTYL)PHENYL)ACETATE: Shares the tert-butyl group but differs in the aromatic ring structure.
TERT-BUTYL N-(2-{[({1-METHYL-5-[(TRIPHENYLMETHYL)AMINO]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]AMINO}ETHYL)CARBAMATE: Similar in having a tert-butyl group and a complex ring system.
Uniqueness
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)ACETATE is unique due to its specific benzisoxazole ring system combined with the tert-butyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22N2O4 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)9-5-6-11-10(7-9)13(17-21-11)14(19)16-8-12(18)20-4/h9H,5-8H2,1-4H3,(H,16,19) |
InChI Key |
FUCIDGIPIMWKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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